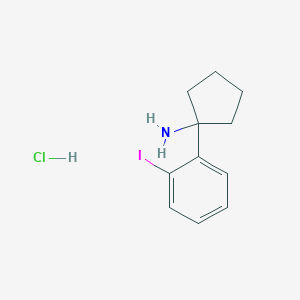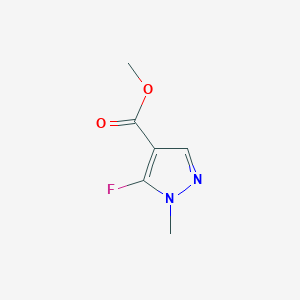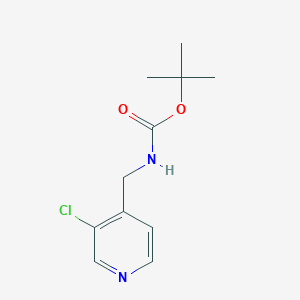![molecular formula C5H8N2O B12951750 3,6-Diazabicyclo[3.2.0]heptan-7-one](/img/structure/B12951750.png)
3,6-Diazabicyclo[3.2.0]heptan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diazabicyclo[320]heptan-7-one is a bicyclic compound that features a unique structure with two nitrogen atoms and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diazabicyclo[3.2.0]heptan-7-one can be achieved through several methods. One common approach involves the Staudinger synthesis, which includes the formation of azetidin-2-ones followed by intramolecular cyclization . Another method involves the intramolecular endo-trig haloamination of 3-aminoazetidin-2-ones, leading to the formation of 4-halo-3-aryl/alkyl-6-aryl-2,6-diazabicyclo[3.2.0]heptan-7-ones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free diastereoselective synthesis methods is preferred to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Diazabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like ceric ammonium nitrate or persulfate.
Reduction: Reductive cleavage can be performed using suitable reducing agents.
Substitution: Haloamination reactions can introduce halogen atoms into the structure.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate, persulfate.
Reduction: Common reducing agents.
Substitution: Bromine, iodine, and potassium carbonate in dichloromethane.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, such as 4-halo-3-aryl/alkyl-6-aryl derivatives .
Applications De Recherche Scientifique
3,6-Diazabicyclo[3.2.0]heptan-7-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,6-Diazabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets β-lactamase enzymes, inhibiting their activity and thereby enhancing the efficacy of β-lactam antibiotics.
Pathways Involved: The inhibition of β-lactamase enzymes prevents the degradation of β-lactam antibiotics, allowing them to effectively target bacterial cell walls.
Comparaison Avec Des Composés Similaires
3,6-Diazabicyclo[3.2.0]heptan-7-one can be compared with other similar compounds, such as:
2,6-Diazabicyclo[3.2.0]heptan-7-one: This compound shares a similar structure but differs in the position of nitrogen atoms.
3-Azabicyclo[3.1.1]heptanes: These compounds are used as bioisosteres of benzenes and have similar physicochemical properties.
8-Azabicyclo[3.2.1]octane: This scaffold is central to tropane alkaloids and exhibits a wide array of biological activities.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C5H8N2O |
|---|---|
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
3,6-diazabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C5H8N2O/c8-5-3-1-6-2-4(3)7-5/h3-4,6H,1-2H2,(H,7,8) |
Clé InChI |
IATJDWOOBYMPCI-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(CN1)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


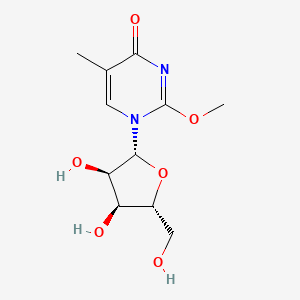
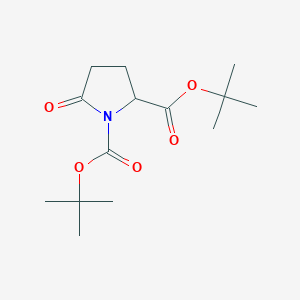

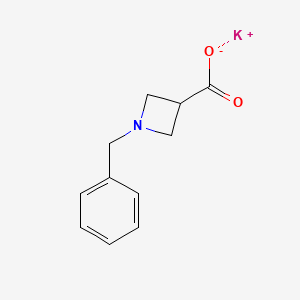
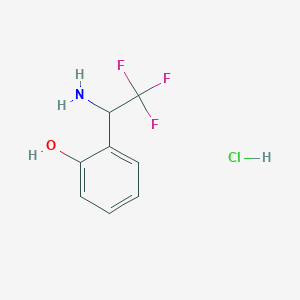
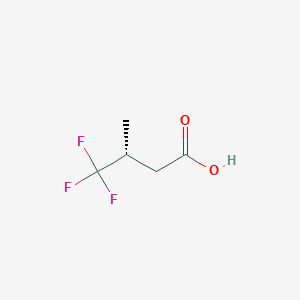
![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B12951714.png)
![8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951718.png)
![5-((3,3-Diethoxypropyl)amino)thieno[3,2-b]pyridin-7-ol](/img/structure/B12951721.png)
![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12951729.png)

